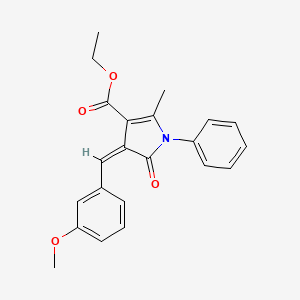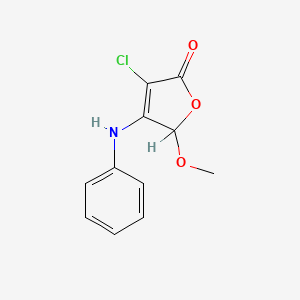
ethyl (4Z)-4-(3-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and an ethyl ester
Métodos De Preparación
The synthesis of ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization and subsequent reactions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Análisis De Reacciones Químicas
ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-CPBA (meta-Chloroperoxybenzoic acid) to form oximes.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL [ [ (Z)-ETHOXY (PHENYL)METHYLIDENE]AMINO]ACETATE: Another compound with a similar structure but different functional groups.
Phenylboronic pinacol esters: These compounds are used in drug design and have similar stability issues in water.
Propiedades
Fórmula molecular |
C22H21NO4 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
ethyl (4Z)-4-[(3-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-4-27-22(25)20-15(2)23(17-10-6-5-7-11-17)21(24)19(20)14-16-9-8-12-18(13-16)26-3/h5-14H,4H2,1-3H3/b19-14- |
Clave InChI |
QMIOMGQCHBMDSL-RGEXLXHISA-N |
SMILES isomérico |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=CC=C2)OC)C3=CC=CC=C3)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637327.png)
![N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide](/img/structure/B11637332.png)
![N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11637335.png)

![ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11637351.png)

![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11637359.png)
![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637361.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B11637371.png)
![(5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11637379.png)
![(2Z)-6-benzyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11637382.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637401.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11637406.png)
![ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637412.png)
